molecular formula C15H18N2 B1238848 1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole

1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole

Cat. No. B1238848
M. Wt: 226.32 g/mol
InChI Key: OIGHTPDWPMLMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-3233 is a member of carbazoles.

Scientific Research Applications

Synthesis and Compound Development

  • Synthesis Pathways : 1,2,3,4,8,9,10,11-Octahydro[1,4]diazepino[6,5,4-jk]carbazole was synthesized using 2,3,4,5-tetrahydro-1H-benzodiazepine as a starting point. This synthesis also led to the development of related compounds such as 3-acetyl-6-chloro and 3-methyl derivatives of the carbazole (Kim, 1976).

Pharmacological Properties

  • Antihypertensive Activity : Derivatives of tetrahydro-1,4-benzodiazepines, including those related to 1,2,3,4,8,9,10,11-octahydro[1,4]diazepino[6,5,4-jk]carbazole, were evaluated for antihypertensive activity, showing significant blood pressure lowering effects in rats (Kim Dh, 1977).

Chemical Transformations and Applications

  • Development of Pentacyclic Heterocycles : Synthesis of model 8-substituted-12-methyl-12H-imidazo[4', 5': 2, 3][1,4]-diazepino[6,7,1-jk]carbazoles was achieved, contributing to the development of new pentacyclic heterocycles (Voelter et al., 2007).

  • Aminomethylation and Derivative Formation : The transformation of pyrazino- and diazepino[3.2.1-jk]carbazoles through methylation and aminomethylation led to the synthesis of various derivatives, indicating potential applications in chemical synthesis and drug design (Grinev et al., 1983).

Novel Synthetic Routes and Chemical Structures

  • Development of Novel Synthetic Routes : A new synthetic route for the preparation of 1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole was described, showcasing an innovative approach to synthesizing medicinally interesting compounds (Welmaker & Sabalski, 2004).

properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene

InChI

InChI=1S/C15H18N2/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13/h3-4,6,16H,1-2,5,7-10H2

InChI Key

OIGHTPDWPMLMGT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole
Reactant of Route 2
1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole
Reactant of Route 3
1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole
Reactant of Route 4
1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole
Reactant of Route 5
1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole
Reactant of Route 6
1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole

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